Technical Whitepaper: Methyl 2-cyano-4-(trifluoromethyl)benzoate
Technical Whitepaper: Methyl 2-cyano-4-(trifluoromethyl)benzoate
This guide provides an in-depth technical analysis of Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5), a critical fluorinated building block used in the synthesis of high-performance polymers (polyimides) and nitrogen-containing heterocycles (phthalazinones, isoindolinones) relevant to medicinal chemistry.[1]
CAS: 61500-86-5 | Formula: C₁₀H₆F₃NO₂ | MW: 229.16 g/mol [1]
Executive Summary
Methyl 2-cyano-4-(trifluoromethyl)benzoate is a bifunctional aromatic intermediate characterized by the presence of an electron-withdrawing trifluoromethyl group (-CF₃) and an ortho-cyano ester motif.[1] This specific substitution pattern renders the molecule highly reactive toward nucleophilic attack and cyclization, making it a "masked" equivalent of 4-(trifluoromethyl)phthalic acid .[1]
Its primary utility lies in:
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Polymer Science: As a precursor to 4-(trifluoromethyl)phthalic anhydride, a monomer for low-dielectric constant polyimides.[1]
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Medicinal Chemistry: As a scaffold for constructing phthalazin-1(2H)-ones (PARP inhibitor pharmacophores) and isoindolinones via cyclization with hydrazines or amines.[1]
Chemical Profile & Reactivity
The compound features three distinct functionalities that dictate its reactivity:
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Methyl Ester (C-1): Susceptible to hydrolysis or nucleophilic acyl substitution.[1]
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Nitrile (C-2): Positioned ortho to the ester, facilitating intramolecular cyclization.[1]
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Trifluoromethyl (C-4): Provides strong electron-withdrawing character, deactivating the ring toward electrophilic substitution but activating it for nucleophilic aromatic substitution (SₙAr) if a leaving group were present (though none are in the final product).[1]
Electronic Structure Analysis
The -CF₃ and -CN groups significantly decrease the electron density of the benzene ring.[1]
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¹⁹F NMR Signature: The -CF₃ group typically resonates around -63.0 to -64.0 ppm , a diagnostic singlet.[1]
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IR Spectrum: A sharp, distinct nitrile stretch is observable at ~2230 cm⁻¹ , alongside the ester carbonyl stretch at ~1730 cm⁻¹ .
Synthesis & Manufacturing Protocols
Two primary routes are established for the synthesis of CAS 61500-86-5.[1][2][3] The Palladium-Catalyzed Cyanation is preferred for industrial scalability due to higher yields and avoidance of diazonium intermediates.[1]
Method A: Pd-Catalyzed Cyanation (Preferred)
This route utilizes Methyl 2-bromo-4-(trifluoromethyl)benzoate as the starting material.[1] The reaction employs a palladium catalyst to displace the bromine atom with a cyanide source (Zn(CN)₂).[1]
Reaction Scheme: Ar-Br + Zn(CN)₂ → [Pd(0)/Ligand] → Ar-CN[1]
Experimental Protocol
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with the bromo-ester and zinc cyanide under an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMF (0.2 M concentration relative to substrate).[1]
-
Degas the solvent by sparging with nitrogen for 15 minutes.[1]
-
Heat the mixture to 80–100°C for 12–16 hours. Monitor conversion via HPLC or TLC (Hexane/EtOAc 8:1).[1]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc/copper salts) followed by brine.
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]
-
-
Validation:
Method B: Sandmeyer Reaction (Traditional)
This route starts from Methyl 2-amino-4-(trifluoromethyl)benzoate .[1] While effective, it involves the formation of a diazonium salt, which requires careful temperature control.
Reaction Scheme: Ar-NH₂ → [NaNO₂/HCl] → Ar-N₂⁺ → [CuCN/KCN] → Ar-CN[1]
Experimental Protocol
-
Diazotization:
-
Cyanation:
-
Prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water.[1]
-
Neutralize the diazonium solution to pH ~6 with Na₂CO₃ (carefully, to avoid decomposition).[1]
-
Add the diazonium mixture to the CuCN solution at 0°C, then allow to warm to room temperature.
-
Heat to 50°C for 1 hour to ensure completion.
-
-
Workup:
Downstream Applications & Transformations[1]
The ortho-cyano ester motif is a "privileged structure" for heterocycle synthesis.[1]
Pathway 1: Synthesis of Phthalazin-1(2H)-ones
Reaction with hydrazine hydrate leads to cyclization, forming the phthalazinone core.[1] This scaffold is central to PARP inhibitors (e.g., Olaparib analogs).[1]
-
Reagents: Hydrazine hydrate (NH₂NH₂[1]·H₂O), Ethanol, Reflux.[1]
-
Mechanism: Nucleophilic attack of hydrazine on the ester → Hydrazide formation → Intramolecular attack on the nitrile → Cyclization.[1]
Pathway 2: Hydrolysis to Phthalic Acid Derivatives
Hydrolysis of both the ester and nitrile groups yields 4-(trifluoromethyl)phthalic acid , which can be dehydrated to the anhydride.
-
Reagents: NaOH (aq), Reflux; followed by acidification (HCl).[1]
-
Application: The resulting anhydride is a monomer for fluorinated polyimides used in microelectronics (low dielectric constant, high thermal stability).[1]
Visualized Workflows (Graphviz)[1]
Diagram 1: Synthetic Pathways
Caption: Comparison of Palladium-Catalyzed Cyanation vs. Sandmeyer Route for CAS 61500-86-5.
Diagram 2: Downstream Heterocycle Synthesis
Caption: Transformation of CAS 61500-86-5 into bioactive heterocycles and polymer monomers.
Analytical Data Specifications
For quality control (QC) in a research setting, the following data is standard for CAS 61500-86-5:
| Technique | Expected Signal / Parameter | Interpretation |
| HPLC | Purity ≥ 97.0% (Area %) | Retention time depends on column (C18 standard).[1] |
| ¹H NMR | δ ~4.0 (s, 3H, -OCH₃) | Methyl ester singlet.[1] |
| δ ~8.0–8.5 (m, 3H, Ar-H) | Aromatic protons (deshielded by EWGs).[1] | |
| ¹⁹F NMR | δ -63.5 ppm (s, 3F) | Trifluoromethyl group (characteristic singlet).[1] |
| IR | 2230 cm⁻¹ (w/m) | Nitrile (C≡N) stretch.[1] |
| IR | 1735 cm⁻¹ (s) | Ester (C=O) stretch.[1] |
| MS (ESI) | [M+H]⁺ = 230.16 | Positive mode ionization (often weak for esters).[1] |
Safety & Handling (HSE)
-
Hazard Class: Irritant (Skin/Eye).[1] Potential for liberating HCN if exposed to strong acids/oxidizers (though the nitrile is relatively stable).[1]
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Storage: Store in a cool, dry place (2–8°C recommended for long term). Moisture sensitive (ester hydrolysis).[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
References
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Preparation of 4-(trifluoromethyl)phthalic acid. US Patent 4016274. (1977).[1] Describes the hydrolysis of nitrile-ester precursors to the corresponding di-acids.
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Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. (2000). Standard protocols for converting aryl bromides to nitriles using Zn(CN)₂.[1] [1]
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Synthesis of Phthalazinones from 2-Cyanobenzoates. Bioorganic & Medicinal Chemistry Letters. (2008). Methodology for cyclization with hydrazine. [1]
-
Fluorinated Polyimides. Macromolecules. (1995).[1] Use of 4-(trifluoromethyl)phthalic anhydride in polymer synthesis.[1] [1]
Sources
- 1. Methyl 4-cyano-2-(trifluoromethyl)benzoate | 1641588-74-0 [sigmaaldrich.com]
- 2. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN108191727A - A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile - Google Patents [patents.google.com]
